molecular formula C17H19NO B8540453 (R)-3-(4-Benzyl-phenoxy)-pyrrolidine

(R)-3-(4-Benzyl-phenoxy)-pyrrolidine

Cat. No.: B8540453
M. Wt: 253.34 g/mol
InChI Key: UEDMEPIOMZYMFL-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrrolidine (B122466) as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for drug discovery. The pyrrolidine nucleus is a quintessential example of such a scaffold, a status evidenced by its presence in 37 drugs approved by the United States Food and Drug Administration (FDA), making it the most common five-membered non-aromatic nitrogen heterocycle in pharmaceuticals. nih.gov Its utility extends beyond medicine into organocatalysis and as a chiral controller in asymmetric synthesis. nih.gov

The versatility of the pyrrolidine scaffold is demonstrated by the wide range of biological activities its derivatives exhibit. frontiersin.orgresearchgate.net These compounds are instrumental in developing agents for combating cancer, microbial infections, and metabolic diseases. nih.govresearchgate.net Furthermore, they are active in the central nervous system (CNS) and have applications in treating neurodegenerative diseases and immune disorders. nih.govresearchgate.net The amino acids proline and hydroxyproline, fundamental building blocks of proteins, are structural derivatives of pyrrolidine, further cementing its biological importance. wikipedia.org

The molecular diversity and complexity afforded by the pyrrolidine framework allow for meticulous design in drug development, enabling the optimization of structure-activity relationships (SAR). frontiersin.org

Drug NameTherapeutic ClassApplication
CaptoprilAntihypertensiveACE inhibitor for high blood pressure and heart failure. nih.gov
EnalaprilAntihypertensiveACE inhibitor used to treat high blood pressure, diabetic kidney disease, and heart failure. nih.gov
AniracetamNootropicUsed for its anti-Alzheimer properties. nih.gov
RolipramAntidepressantSelective phosphodiesterase-4 inhibitor with antidepressant effects. nih.gov
ClindamycinAntibacterialAn antibiotic used for various bacterial infections. nih.gov
ProcyclidineAnticholinergicUsed to treat Parkinsonism and drug-induced extrapyramidal symptoms. nih.gov
NicotineAlkaloidA natural alkaloid containing an N-methylpyrrolidine ring, known for its stimulant properties and various biological activities. nih.govwikipedia.org

A key advantage of the pyrrolidine scaffold in drug design is its inherent three-dimensionality and conformational flexibility. dntb.gov.uanih.gov Unlike flat aromatic rings, the saturated, sp³-hybridized carbon atoms of the pyrrolidine ring result in a non-planar structure. researchgate.netdntb.gov.ua This non-planarity, often described as "pseudorotation," allows the ring to adopt various puckered conformations, most commonly described as "envelope" (where four atoms are coplanar) and "twist" (where no four atoms are coplanar) forms. researchgate.net

The two predominant conformations are often referred to as Cγ-endo and Cγ-exo envelope conformers. nih.govfrontiersin.org The specific puckering of the ring can be controlled by the placement and nature of substituents, which influence the conformation through inductive and stereoelectronic effects. nih.gov This ability to control the ring's conformation allows medicinal chemists to fine-tune the spatial arrangement of substituents, which is critical for optimizing interactions with biological targets. researchgate.net The presence of stereocenters within the pyrrolidine scaffold further enhances its three-dimensional coverage, enabling the development of molecules with specific configurations to fit precisely into the binding sites of enantioselective proteins. nih.govresearchgate.netdntb.gov.ua This coupling between side-chain flexibility and backbone conformation is a crucial aspect of its function in molecular recognition. nih.gov

Rationale for Investigating (R)-3-(4-Benzyl-phenoxy)-pyrrolidine

The rationale for the focused investigation of this compound stems from its unique combination of structural motifs, each contributing to a promising profile for chemical space exploration and potential biological activity.

The molecule can be deconstructed into three key components that define its chemical properties and potential interactions:

The (R)-Pyrrolidine Core: The chiral pyrrolidine ring provides a rigid, three-dimensional scaffold. The specific (R)-configuration at the C3 position is crucial, as stereochemistry often dictates the biological activity and target selectivity of chiral molecules. nih.govresearchgate.net

The Phenoxy Linker: An ether linkage connects the pyrrolidine ring to a phenyl group. Aryloxy-pyrrolidine and piperidine (B6355638) structures have been explored as antagonists for α1-adrenergic receptors, suggesting this motif can be a key pharmacophoric element. nih.gov

The 4-Benzyl Group: The benzyl (B1604629) group attached at the para-position of the phenoxy ring adds a significant lipophilic and aromatic character to the molecule. This feature can enhance binding to protein targets through hydrophobic and π-π stacking interactions. ontosight.ai Benzyl moieties are recognized as important pharmacophores in various compounds, including anticancer agents. nih.govresearchgate.net

The combination of these features—a chiral saturated heterocycle, an ether-linked aromatic ring, and a flexible lipophilic tail—positions this compound in a unique and valuable region of chemical space for drug discovery.

Structural ComponentSignificance in Medicinal Chemistry
(R)-Pyrrolidine RingProvides a chiral, conformationally flexible, and three-dimensional scaffold. Stereochemistry is critical for target-specific interactions. nih.govresearchgate.net
3-Phenoxy LinkageConnects the scaffold to the aromatic system via a stable ether bond. The aryloxy motif is found in various biologically active compounds. nih.gov
4-Benzyl SubstituentIncreases lipophilicity and potential for hydrophobic and π-π stacking interactions with biological targets. ontosight.ainih.gov

While direct research on this compound is not extensively published, the known activities of related scaffolds provide a strong basis for its investigation. Pyrrolidine derivatives are known to interact with a vast range of biological targets, including enzymes, G-protein-coupled receptors (GPCRs), and ion channels. frontiersin.org

For instance, compounds featuring a 4-phenoxy-phenyl moiety have been investigated as novel inhibitors of acetyl-CoA carboxylase (ACC), a target in cancer therapy. nih.gov The benzyl group itself is a key pharmacophore in compounds designed for selective cytotoxicity against cancer cells. nih.govresearchgate.net Furthermore, various pyrrolidine derivatives have shown promise as neuroprotective and anti-inflammatory agents. ontosight.ai The specific combination of the pyrrolidine core with a benzyl-phenoxy substituent suggests potential applications in oncology and neuropharmacology, warranting further synthesis and biological evaluation of this compound and its analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

(3R)-3-(4-benzylphenoxy)pyrrolidine

InChI

InChI=1S/C17H19NO/c1-2-4-14(5-3-1)12-15-6-8-16(9-7-15)19-17-10-11-18-13-17/h1-9,17-18H,10-13H2/t17-/m1/s1

InChI Key

UEDMEPIOMZYMFL-QGZVFWFLSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)CC3=CC=CC=C3

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)CC3=CC=CC=C3

Origin of Product

United States

Stereochemical Impact on Biological Activity of Pyrrolidine Derivatives

Influence of (R)-Stereochemistry on Receptor/Enzyme Binding and Specificity

The specific configuration of substituents on the pyrrolidine (B122466) ring is a critical determinant of a molecule's interaction with biological macromolecules. The (R)-stereochemistry at the 3-position of the pyrrolidine ring in compounds like (R)-3-(4-Benzyl-phenoxy)-pyrrolidine dictates a precise spatial orientation of the 4-benzyl-phenoxy group, which can lead to specific and high-affinity interactions with the binding sites of receptors or the active sites of enzymes.

While direct binding data for this compound is not extensively available in the public domain, the profound impact of stereochemistry on the biological activity of pyrrolidine derivatives is well-documented in analogous compounds. For instance, studies on various pyrrolidine-based compounds have consistently shown that one enantiomer is significantly more active than the other. This enantioselectivity arises from the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that can only be optimally formed by one stereoisomer within the chiral environment of a biological target.

In the case of 1,3,3,4-tetrasubstituted pyrrolidine CCR5 receptor antagonists, a compelling example of stereochemical influence is observed. The (3R,4S)-enantiomer of a potent compound exhibited an IC50 value of 2.9 nM, while its (3S,4R)-enantiomer was significantly less active, with an IC50 of 385.9 nM. This stark difference underscores the critical role of the absolute configuration at the C3 and C4 positions of the pyrrolidine ring for effective binding to the CCR5 receptor.

Furthermore, research on pyrrolidine derivatives as T-type calcium channel inhibitors for the treatment of neuropathic pain has also highlighted the importance of stereochemistry in achieving desired pharmacological activity. The precise spatial arrangement of substituents on the pyrrolidine scaffold is crucial for potent and selective inhibition of these channels.

The general principle is that the (R)-configuration at the C3 position of a substituted pyrrolidine, such as in this compound, will orient the substituent in a distinct three-dimensional space compared to its (S)-counterpart. This specific orientation can either facilitate a favorable binding mode with a target protein, leading to high affinity and efficacy, or it can result in steric hindrance or a non-complementary fit, leading to reduced or no activity. The specificity of (R)-stereoisomers for their targets is a direct consequence of the unique geometric fit between the ligand and the binding pocket.

Conformational Analysis of this compound

The biological activity of this compound is not only determined by its absolute stereochemistry but also by its conformational flexibility. The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon that influences the spatial disposition of its substituents and, consequently, its interaction with biological targets.

The pyrrolidine ring undergoes a dynamic process known as pseudorotation, where it rapidly interconverts between a series of non-planar conformations without passing through a high-energy planar state. The most common conformations are the "envelope" (or "endo" and "exo" puckering) and "twist" (or "half-chair") forms. In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

The specific conformation adopted by the pyrrolidine ring is influenced by the nature and position of its substituents. For a 3-substituted pyrrolidine like this compound, the bulky 4-benzyl-phenoxy group will have a significant impact on the conformational equilibrium of the ring. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn will favor a particular puckered conformation of the ring.

The motional restrictions of the proline pyrrolidine ring, a related structure, highlight the importance of ring pucker. The pyrrolidine ring in proline derivatives exhibits two main pucker modes: Cγ-exo and Cγ-endo envelope conformers. The ratio of these conformers can be controlled by the substituents on the ring. For example, in 4(R)-hydroxy-l-proline, the exo pucker is favored.

The (R)-stereochemistry at the C3 position of this compound has a direct and profound influence on the orientation of the 4-benzyl-phenoxy substituent. This interplay between the fixed chirality at C3 and the dynamic conformational landscape of the pyrrolidine ring is crucial for its biological function.

Computational studies and NMR analysis of various substituted pyrrolidines have shown that the energy differences between different conformers can be small, allowing for a dynamic equilibrium. However, the presence of a bulky substituent at the 3-position, as in the case of this compound, is expected to create a higher energy barrier for certain conformations, thus favoring a more defined set of spatial arrangements. This conformational preference, dictated by the (R)-stereochemistry, is a key factor in determining the molecule's biological specificity and potency.

Biological Activities and Mechanistic Studies of R 3 4 Benzyl Phenoxy Pyrrolidine

General Biological Activity Profiles of Pyrrolidine-Containing Compounds

Pyrrolidine-containing compounds exhibit a wide spectrum of biological activities, making them a cornerstone in the design of new therapeutic agents. The pyrrolidine (B122466) nucleus is a common feature in many natural products, particularly alkaloids, which display a range of pharmacological effects. In synthetic medicinal chemistry, the pyrrolidine scaffold is frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.

The versatility of the pyrrolidine ring stems from its three-dimensional structure, which allows for precise spatial orientation of substituents to interact with biological targets. This structural feature is crucial for the design of compounds with specific biological functions. Pyrrolidine derivatives have been investigated for their potential as:

Anticancer agents: By targeting various mechanisms involved in cancer cell proliferation and survival.

Antiviral agents: Including inhibitors of viral replication and entry.

Central nervous system (CNS) agents: With applications in treating neurological and psychiatric disorders.

Anti-inflammatory agents: Modulating inflammatory pathways.

Antidiabetic agents: By targeting enzymes involved in glucose metabolism.

The biological activity of pyrrolidine-containing compounds is highly dependent on the nature and position of the substituents on the pyrrolidine ring. The stereochemistry of the chiral centers within the pyrrolidine moiety also plays a critical role in determining the compound's interaction with its biological target, often leading to significant differences in potency and selectivity between stereoisomers.

Modulation of Receptor Activity

G-Protein Coupled Receptor (GPCR) Modulation (e.g., GPR40, GPR119 agonists, Histamine H3 receptor inverse agonists)

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes and are prominent drug targets.

GPR40 (FFAR1): This receptor is activated by fatty acids and is a target for type 2 diabetes treatment due to its role in stimulating insulin secretion. plos.orgacs.orgacs.org There is no evidence in the scientific literature to suggest that (R)-3-(4-Benzyl-phenoxy)-pyrrolidine acts as a GPR40 agonist.

GPR119: Also involved in glucose homeostasis, GPR119 activation leads to the release of incretin hormones, making it another target for diabetes and obesity. nih.gov No studies have been found that link this compound to GPR119 modulation.

Histamine H3 Receptor: These receptors are primarily found in the central nervous system and modulate the release of histamine and other neurotransmitters. mdpi.com While compounds with related structures, such as phenoxy-propyl-pyrrolidine derivatives, have been investigated for H3 receptor activity, there is no specific data indicating that this compound acts as a Histamine H3 receptor inverse agonist. nih.gov

Preclinical In Vitro Efficacy Studies

Cellular Assays for Target Engagement and Functional Activity

Cellular assays are essential tools in drug discovery to confirm that a compound interacts with its intended target within a cellular environment and to measure its functional effect. kinampark.combiorxiv.org These assays can include methods like the Cellular Thermal Shift Assay (CETSA) to verify target binding and various functional assays to measure downstream signaling, such as calcium flux or β-arrestin recruitment for GPCRs. acs.orgkinampark.com A review of available literature yielded no information on any cellular assays being performed to assess the target engagement or functional activity of this compound.

Potency Determination (e.g., IC50 values in a mechanistic context)

The potency of a compound, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, is a critical measure of its activity. There are no published studies that provide IC50 or EC50 values for this compound in the context of PI3K inhibition, aldose reductase inhibition, or modulation of the specified GPCRs.

Preclinical In Vivo Mechanistic Investigations

Preclinical in vivo studies are crucial for understanding the mechanism of action of a compound in a living organism. For this compound, such investigations would involve assessing its effects on specific molecular targets and observing the resulting physiological responses in animal models of disease.

Pharmacodynamic markers are used to demonstrate that a compound is engaging its intended biological target and eliciting a downstream effect. Based on the activities of analogous structures, several potential targets and corresponding pharmacodynamic markers can be postulated for this compound.

For instance, derivatives of (S)-3-phenoxypyrrolidine have been investigated for their activity as muscarinic M3 receptor antagonists. In such a case, a relevant pharmacodynamic marker in an in vivo model, such as a rodent model of bronchoconstriction, would be the inhibition of methacholine-induced airway resistance.

Additionally, compounds incorporating a substituted (S)-O-pyrrolidine moiety have been identified as selective estrogen receptor degraders (SERDs). For a compound with this mechanism, a key pharmacodynamic marker in a preclinical tumor xenograft model (e.g., breast cancer) would be the downregulation of estrogen receptor-alpha (ERα) protein levels in tumor tissue, which can be measured by techniques like Western blotting or immunohistochemistry.

Furthermore, some benzyl-pyrrolidin-3-ol analogs have been explored as pro-apoptotic agents. In a relevant cancer model, target engagement could be assessed by measuring the activation of key apoptotic markers such as cleaved caspase-3 and PARP in tumor lysates following treatment.

Table 1: Potential In Vivo Pharmacodynamic Markers for this compound Based on Structurally Related Compounds

Potential Target/MechanismAnimal ModelPharmacodynamic MarkerMeasurement Technique
Muscarinic M3 Receptor AntagonismRodent model of bronchoconstrictionInhibition of agonist-induced bronchoconstrictionPlethysmography
Estrogen Receptor DegradationBreast cancer xenograft modelReduction of ERα protein levels in tumor tissueWestern Blot, Immunohistochemistry
Apoptosis InductionCancer xenograft modelIncreased levels of cleaved caspase-3 and PARPWestern Blot, ELISA

This table presents hypothetical pharmacodynamic markers based on the activities of structurally similar compounds and not on direct experimental data for this compound.

The functional consequences of target engagement are evaluated in animal models that recapitulate aspects of human diseases. The potential antagonistic or agonistic effects of this compound can be inferred from studies on its structural analogs.

If acting as a muscarinic M3 antagonist, the compound would be expected to exhibit functional antagonism in animal models of diseases characterized by smooth muscle hyperactivity. For example, in a guinea pig model of asthma, it would likely reduce bronchoconstriction induced by a muscarinic agonist.

Should the compound function as a SERD, it would demonstrate functional antagonism against estrogen-driven tumor growth. In preclinical studies using mice bearing ER-positive breast cancer xenografts, administration of such a compound would be expected to inhibit tumor progression.

Conversely, if the compound acts as a pro-apoptotic agent, it would display functional agonism in promoting cancer cell death. In a hollow fiber assay or a tumor implantation model, treatment with the compound would likely lead to a reduction in tumor cell viability and volume.

Table 2: Potential Functional Effects of this compound in Animal Models Based on Analogous Compounds

Potential Functional RoleRelevant Animal ModelObserved Functional Effect
Functional Antagonist (Muscarinic M3)Guinea Pig Model of AsthmaAttenuation of induced bronchoconstriction
Functional Antagonist (Estrogen Receptor)Mouse Xenograft Model of ER+ Breast CancerInhibition of tumor growth
Functional Agonist (Pro-apoptotic)Mouse Hollow Fiber Assay/Tumor ModelDecrease in viable tumor cell mass

This table outlines potential functional outcomes in animal models, extrapolated from data on structurally related molecules. These are not confirmed activities of this compound.

Structure Activity Relationship Sar Studies of R 3 4 Benzyl Phenoxy Pyrrolidine and Analogs

Impact of Pyrrolidine (B122466) Ring Substitutions

The substitution pattern at the 3-position of the pyrrolidine ring is a key determinant of the pharmacological activity of these molecules. nih.gov The nature of the substituent and its stereochemical orientation are crucial for proper interaction with the target protein. nih.gov In the context of monoamine transporters, the stereochemistry at the C3 position of the pyrrolidine ring plays a pivotal role in enantioselective interactions.

For related 3-substituted pyrrolidine derivatives that act as monoamine reuptake inhibitors, the stereochemistry is a deciding factor for both potency and selectivity. nih.gov Studies on similar compounds have shown that a specific enantiomer often exhibits significantly higher affinity for the target transporter. nih.govresearchgate.net For instance, in a series of chiral heterocyclic ring-constrained norepinephrine (B1679862) reuptake inhibitors, the biological activity was found to be highly dependent on the stereoisomerism. nih.gov Although the provided search results focus more on the (S)-enantiomer, it is a well-established principle that the (R)- and (S)-enantiomers can have vastly different biological activities. The (R)-configuration in the title compound dictates a specific spatial arrangement of the 4-benzyl-phenoxy group, which is critical for its interaction with the binding site of monoamine transporters.

Compound FeatureObservationImplication for Biological Activity
Stereochemistry at C3 Biological activity is highly dependent on the stereoisomer. nih.govnih.govThe (R)-configuration determines the specific 3D orientation of the substituent, which is crucial for enantioselective interactions with biological targets.
Substituent at C3 The presence of a benzylphenoxy group at C3 enhances lipophilicity and potential for π-π stacking interactions. These properties are important for crossing biological membranes and for binding to hydrophobic pockets within the target protein.

The nitrogen atom of the pyrrolidine ring is a key site for modification and plays a significant role in the compound's interaction with its biological target. As a secondary amine, the pyrrolidine nitrogen is basic and can be protonated at physiological pH, forming a charged species that can engage in ionic interactions with acidic residues, such as a conserved aspartate in the S1 binding site of monoamine transporters. nih.gov

Modifications to the pyrrolidine nitrogen, such as alkylation or acylation, can significantly alter the compound's biological profile. nih.gov For instance, in a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines, the N-benzyl group was found to be a key feature for dual serotonin (B10506) and noradrenaline reuptake inhibition. nih.gov The nature of the substituent on the nitrogen can influence the compound's potency, selectivity, and pharmacokinetic properties. Generally, small alkyl groups or a benzyl (B1604629) group on the nitrogen are well-tolerated and can enhance activity, while larger, bulkier groups may lead to a decrease in potency due to steric hindrance at the binding site.

Modification to Pyrrolidine NitrogenGeneral Effect on ActivityExample
N-Alkylation (e.g., Methyl) Can modulate basicity and lipophilicity, potentially altering potency and selectivity.In related monoamine reuptake inhibitors, N-methylation can impact transporter affinity. wikipedia.org
N-Benzylation Often enhances potency and can contribute to dual inhibitory activity (e.g., SERT/NET). nih.govN-benzyl-pyrrolidin-3-amine derivatives show selective dual 5-HT and NA reuptake inhibition. nih.gov
N-Acylation Generally reduces the basicity of the nitrogen, which may decrease activity if an ionic interaction is critical for binding. nih.govAcylation can be used to tune the conformational properties of the pyrrolidine ring. nih.gov

Significance of the Phenoxy Linkage and Phenyl Substituents

The phenoxy moiety and its substitution pattern are critical for the biological activity of (R)-3-(4-Benzyl-phenoxy)-pyrrolidine and its analogs. The ether linkage provides a certain degree of conformational flexibility, while the phenyl ring offers a scaffold for further interactions and substitutions. ontosight.ai

For instance, in related series of monoamine reuptake inhibitors, the substitution on the aryloxy ring has been shown to be a key factor in determining the inhibitory profile. nih.gov While specific data for substitutions on the 4-benzyl-phenoxy ring of the title compound are not detailed in the provided search results, general SAR principles suggest that small, lipophilic substituents are often preferred. The position of the substituent is also crucial, as it can influence the orientation of the molecule within the binding pocket.

The direct ether linkage between the pyrrolidine ring and the phenoxy group is a key structural feature. This linker positions the aromatic portion of the molecule at a specific distance and orientation relative to the pyrrolidine core. Altering this linker, for example, by introducing additional atoms to create a longer, more flexible chain, can have a profound impact on biological activity. rsc.org

In a related class of pyrrolidine derivatives, conformationally flexible linkers were found to increase inhibitory potency, though sometimes at the cost of selectivity. rsc.org Conversely, more rigid linkers can enhance selectivity by restricting the number of accessible conformations, thereby favoring a specific binding mode. rsc.org The simple ether linkage in this compound provides a balance of rigidity and flexibility that is likely important for its activity.

Contributions of the Benzyl Group to Biological Profiles

Structure-activity relationship studies on analogous compounds have demonstrated the importance of the benzyl group. For example, modifications to the N-benzyl group in related anticonvulsant compounds showed that this position can accommodate nonbulky, hydrophobic groups while retaining significant activity. researchgate.net The presence and position of the benzyl group in this compound are likely crucial for establishing key interactions with a hydrophobic sub-pocket of the target protein. The substitution pattern on the benzyl ring itself can also be a point of modification to fine-tune the activity and selectivity of the compound. For example, the introduction of small electron-withdrawing or electron-donating groups could modulate the electronic nature of the ring and its interaction with the target.

Structural MoietyContribution to Biological ProfilePotential for Modification
Benzyl Group Enhances lipophilicity, facilitates membrane transport, and provides an additional site for hydrophobic and π-π stacking interactions. Substitution on the benzyl ring (e.g., with halogens or small alkyl groups) can be explored to optimize potency and selectivity.
Phenoxy Phenyl Ring Acts as a scaffold for the benzyl substituent and participates in aromatic interactions with the binding site.Introduction of electron-donating or electron-withdrawing groups can modulate electronic properties and binding affinity. nih.gov
Ether Linkage Provides a balance of flexibility and rigidity, positioning the aromatic moieties correctly relative to the pyrrolidine core.Replacement with other linkers (e.g., thioether, amide) or extension of the linker chain would likely alter the activity profile significantly. rsc.org

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly available research specifically detailing the structure-activity relationship (SAR) of the chemical compound this compound and its analogs. Despite extensive searches for data pertaining to its positional isomerism, lipophilicity modulation, the impact of benzyl substitutions on target interaction, as well as three-dimensional SAR (3D-SAR) and pharmacophore mapping, no dedicated studies with detailed research findings or specific data tables for this exact molecule could be located.

The pyrrolidine ring is a well-known scaffold in medicinal chemistry, and numerous studies have been published on the SAR of various pyrrolidine derivatives. researchgate.netnih.govekb.eg These studies often explore how different substituents on the pyrrolidine ring and associated phenyl groups influence biological activity. nih.gov For instance, research on other N-benzyl pyrrolidine derivatives has sometimes indicated that substitutions on the benzyl ring can modulate potency and selectivity. ontosight.ai Similarly, the principles of 3D-QSAR and pharmacophore modeling are well-established methodologies used to understand the relationship between the three-dimensional structure of a molecule and its biological activity. frontiersin.org However, the application of these techniques to this compound specifically is not documented in the available literature.

Consequently, a detailed and scientifically accurate article adhering to the requested structure focusing solely on this compound cannot be generated at this time due to the absence of specific research data. The creation of such an article would require speculative information that falls outside the bounds of established scientific findings.

Computational Chemistry and Molecular Modeling of R 3 4 Benzyl Phenoxy Pyrrolidine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For (R)-3-(4-Benzyl-phenoxy)-pyrrolidine, these studies are instrumental in understanding its potential interactions with protein targets.

Docking simulations are employed to place this compound into the binding site of a target protein, generating various possible binding poses. These poses are then scored based on energetic favorability to identify the most likely binding mode. The interactions stabilizing the ligand-target complex are then analyzed.

The pyrrolidine (B122466) ring, a core feature of the molecule, is known to be crucial for conferring specificity by fitting into unique hydrophobic pockets in various enzymes. nih.gov For instance, in studies involving similar pyrrolidine-containing ligands targeting the polo-box domain (PBD) of polo-like kinase 1 (Plk1), the pyrrolidine moiety typically occupies a distinct hydrophobic region. nih.gov The benzyl-phenoxy group of this compound would be predicted to form significant hydrophobic and aromatic interactions, such as pi-stacking or hydrophobic contacts, with nonpolar residues within the binding site. Furthermore, the ether oxygen and the secondary amine in the pyrrolidine ring can act as hydrogen bond acceptors and donors, respectively, forming key directional interactions that anchor the ligand in the binding pocket.

Table 1: Predicted Ligand-Target Interactions for this compound

Interaction Type Molecular Moiety Involved Potential Interacting Residues
Hydrophobic Interaction Pyrrolidine Ring Tryptophan, Phenylalanine
Aromatic (pi-stacking) Benzyl (B1604629) and Phenoxy Rings Tyrosine, Phenylalanine
Hydrogen Bond (Acceptor) Ether Oxygen Serine, Threonine, Lysine

Note: This table represents predicted interactions based on the structural features of the compound and docking studies of analogous molecules.

Through the analysis of docked poses, specific amino acid residues that are critical for binding this compound can be identified. These "key residues" form the primary interactions that determine binding affinity and selectivity. In extensive studies of the Plk1 PBD, which features a distinct pyrrolidine-binding pocket, key interacting residues have been identified. nih.gov These include Trp414, Phe535, and Arg516, which form a hydrophobic core that accommodates the pyrrolidine ring. nih.gov Further crystallographic studies on related ligands have also identified new interacting residues such as Arg518 and Gln536, suggesting that the pocket can be targeted with high specificity. nih.gov Molecular docking of this compound against such targets would aim to confirm interactions with these or analogous residues.

Table 2: Key Residues in a Pyrrolidine-Binding Pocket Identified via in Silico and Crystallographic Methods

Residue Location Role in Binding Source
Trp414 Hydrophobic Core Forms hydrophobic interactions with the pyrrolidine ring. nih.gov
Phe535 Hydrophobic Core Contributes to the hydrophobic pocket accommodating the ligand. nih.gov
Arg516 Hydrophobic Core Interacts with the ligand within the hydrophobic core. nih.gov
Arg518 Pocket Entrance Forms new interactions, potentially enhancing specificity. nih.gov

Note: This data is derived from studies on the Plk1 PBD, a known target for pyrrolidine-containing inhibitors, and serves as a representative example.

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic and geometric properties of a molecule. These methods provide a detailed understanding of the molecule's stability, reactivity, and electronic structure.

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. DFT calculations are used to determine the geometries of stable conformers and their relative energies. researchgate.net The pyrrolidine ring is known to adopt non-planar conformations, often described as a twisted or envelope shape, to relieve steric strain. researchgate.net By performing a conformational search and subsequent geometry optimization, the lowest energy (most stable) conformers can be identified. researchgate.net The energy difference between various conformers, arising from the orientation of the bulky 4-benzyl-phenoxy substituent, is critical for understanding which shape the molecule is most likely to adopt when binding to a target.

Table 3: Hypothetical Relative Conformational Energies for this compound

Conformer Pyrrolidine Ring Pucker Substituent Orientation Relative Energy (kcal/mol)
1 Twist (C2-C3) Pseudo-equatorial 0.00 (Global Minimum)
2 Envelope (C4) Pseudo-axial 1.25

Note: This table is illustrative, based on typical energy differences found in substituted pyrrolidine systems. Actual values require specific DFT calculations for this molecule.

DFT calculations are also used to determine the electronic properties of this compound, which are fundamental to its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of molecular stability and chemical reactivity. epstem.net A smaller gap suggests the molecule is more polarizable and more likely to be reactive. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for non-covalent interactions like hydrogen bonding. epstem.netdergipark.org.tr

Table 4: Calculated Electronic Properties of a Representative Pyrrolidine Derivative

Property Description Typical Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -6.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. 5.3 eV

Note: These values are representative and based on DFT calculations performed on analogous aromatic and heterocyclic compounds. epstem.netdergipark.org.tr

Molecular Dynamics Simulations

Table 5: List of Mentioned Chemical Compounds

Compound Name
This compound
Tryptophan
Phenylalanine
Tyrosine
Serine
Threonine
Lysine
Aspartate
Glutamate
Arginine

In-depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of scientific databases and computational chemistry literature reveals a notable absence of specific studies focused on the molecular modeling of this compound. While the pyrrolidine scaffold is a common motif in medicinal chemistry and numerous computational studies have been performed on various pyrrolidine derivatives, specific research detailing the ligand-protein complex stability, dynamics, and solvent effects for this compound is not publicly available.

The field of computational chemistry and molecular modeling provides critical insights into the behavior of molecules, aiding in drug discovery and development. Techniques such as molecular dynamics simulations and quantum mechanics calculations are routinely used to investigate the stability of ligand-protein complexes and the influence of solvents on a molecule's three-dimensional shape. However, the application of these sophisticated computational methods to this compound has not been documented in the accessible scientific literature.

Consequently, the generation of a detailed and scientifically accurate article with specific data tables and in-depth research findings, as per the requested outline, is not feasible at this time. The creation of such an article would necessitate speculative data, which would not adhere to the required standards of scientific accuracy and would be a disservice to the specific focus on this compound.

Further research and dedicated computational studies on this compound are required to elucidate its specific molecular behaviors, which would then enable a thorough and data-rich discussion of its computational chemistry and molecular modeling aspects. Until such studies are conducted and published, a detailed analysis as requested remains beyond the scope of existing scientific knowledge.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Pyrrolidine (B122466) Analogs

The development of novel analogs based on the (R)-3-(4-Benzyl-phenoxy)-pyrrolidine scaffold is a critical step in exploring its therapeutic potential. The pyrrolidine core is a versatile building block for creating molecules with significant three-dimensional character, a feature increasingly recognized as important for successful drug discovery. nih.gov

Future synthetic strategies will likely focus on modifying three key areas of the parent molecule: the pyrrolidine ring, the benzyl (B1604629) moiety, and the phenoxy linker. A common and effective method for generating diverse pyrrolidine structures is the 1,3-dipolar cycloaddition reaction involving azomethine ylides, which allows for the controlled synthesis of highly functionalized and stereochemically complex pyrrolidines. tandfonline.comnih.govrsc.org

Systematic modifications can be explored to establish a comprehensive Structure-Activity Relationship (SAR). For instance, introducing various substituents on the aromatic rings of the benzyl and phenoxy groups could modulate electronic properties and steric interactions, influencing target binding and pharmacokinetic profiles. Furthermore, altering the substitution pattern on the pyrrolidine ring itself can refine the orientation of key functional groups. nih.gov

Below is a table outlining potential synthetic modifications to the this compound scaffold and their intended purpose in developing next-generation analogs.

Table 1: Strategies for Analog Design and Synthesis

Molecular Component Proposed Modification Rationale for Modification Potential Synthetic Method
Benzyl Group Introduction of electron-donating or electron-withdrawing groups (e.g., -OCH3, -Cl, -CF3) at ortho, meta, or para positions. To probe electronic requirements for target binding and influence metabolic stability. Standard aromatic substitution reactions on benzyl precursors.
Phenoxy Linker Replacement of the ether linkage with alternative linkers such as amides, sulfonamides, or reversed amides. To alter bond angles, rigidity, and hydrogen bonding capacity, potentially improving binding affinity and selectivity. Amide or sulfonyl chloride coupling reactions.
Pyrrolidine Ring Introduction of substituents (e.g., methyl, hydroxyl, fluoro) at positions C2, C4, or C5. To explore additional binding pockets within the target protein and to modulate physicochemical properties like lipophilicity and pKa. Asymmetric cycloaddition reactions using substituted precursors. nih.gov
Pyrrolidine Nitrogen Variation of the N-substituent (currently a proton) with small alkyl groups or conversion to amides/carbamates. To modify basicity, which impacts solubility, cell permeability, and potential off-target interactions (e.g., hERG channel). N-alkylation or N-acylation of the pyrrolidine nitrogen.

Exploration of Novel Biological Targets for this compound

The pyrrolidine scaffold is a "privileged structure" in pharmacology, known to interact with a wide array of biological targets. nih.gov Derivatives have demonstrated a vast range of activities, including anticancer, antimicrobial, anti-inflammatory, and various central nervous system (CNS) effects. nih.govfrontiersin.orgsemanticscholar.org This versatility suggests that this compound and its future analogs could have therapeutic applications across multiple disease areas.

A crucial research direction is to screen the compound and its analog library against diverse panels of biological targets to uncover novel mechanisms of action. High-throughput screening campaigns against enzyme families (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels could identify unexpected activities. For example, different pyrrolidine-based compounds have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) for diabetes and as modulators of the excitatory amino acid transporter 2 (EAAT2) for seizure disorders. semanticscholar.orgresearchgate.net

The following table summarizes potential biological targets for which pyrrolidine derivatives have shown activity, representing promising avenues for investigation.

Table 2: Potential Biological Targets and Therapeutic Areas

Target Class Specific Example(s) Associated Therapeutic Area Reference
Enzymes Dipeptidyl Peptidase-IV (DPP-IV) Type 2 Diabetes researchgate.net
Carbonic Anhydrase, Acetylcholinesterase Glaucoma, Alzheimer's Disease tandfonline.comfrontiersin.org
DNA Gyrase, Topoisomerase IV Bacterial Infections nih.gov
Transporters Excitatory Amino Acid Transporter 2 (EAAT2) Epilepsy, Neurological Disorders semanticscholar.org
Receptors 5-HT Receptors CNS Disorders mdpi.com
Antiproliferative Various (unspecified) Oncology nih.govfrontiersin.org

Advanced Mechanistic Characterization at the Molecular Level

Once a promising biological target is identified, a deep understanding of the molecular interactions between this compound and its target is essential for further development. Advanced biophysical and structural biology techniques can provide atomic-level insights into the binding mechanism, guiding the rational design of more potent and selective analogs.

Key experimental approaches include:

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein can reveal the precise binding pose and identify key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This has been successfully used to understand the binding mode of other pyrrolidine-based inhibitors. researchgate.net

Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes or membrane proteins that are difficult to crystallize, cryo-EM can provide high-resolution structural information.

Molecular Modeling: In conjunction with experimental data, molecular docking and molecular dynamics (MD) simulations can be used to predict binding modes and assess the stability of the ligand-protein complex. mdpi.com These simulations can help rationalize experimental SAR data and predict the effects of structural modifications.

Biophysical Assays: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity (KD), kinetics (kon/koff rates), and thermodynamic profile (ΔH, ΔS) of the interaction, providing a more complete picture of the binding event.

Development of Structure-Based Drug Design Strategies

An SBDD campaign for this compound would follow a cyclical process:

Determine the Target-Bound Structure: Use X-ray crystallography or cryo-EM to solve the structure of the initial hit compound bound to its biological target.

Analyze Binding Interactions: Identify key interactions and unoccupied pockets within the binding site.

Design New Analogs: Computationally design new molecules with modifications intended to form additional favorable interactions or displace unfavorable water molecules.

Synthesize and Test: Synthesize the designed compounds and evaluate their biological activity and properties.

Iterate: Use the new data to refine the structural understanding and begin the next cycle of design.

This iterative approach has proven highly effective in optimizing lead compounds, leading to significant improvements in potency, selectivity, and drug-like properties. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

Key applications of AI/ML in this context include:

Predictive Modeling (QSAR): ML models can be trained on existing chemical datasets to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of newly designed analogs before they are synthesized, helping to prioritize the most promising candidates. preprints.orgpreprints.org

Generative Models: Generative AI algorithms, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to design novel molecules from scratch. researchgate.net By providing the model with a desired property profile, it can generate new pyrrolidine-based structures that are predicted to be active and possess favorable drug-like properties.

Synthesis Planning: AI tools can also assist in chemical synthesis by predicting reaction outcomes and proposing optimal synthetic routes for newly designed compounds, potentially reducing the time and resources required for their production. researchgate.net

Active Learning: In an active learning approach, an ML model can intelligently select which compounds to test next from a virtual library to gain the most information, making the experimental process more efficient. nih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
Anisomycin
Bepridil
Clemastine
Daridorexant
Futibatinib
Glycopyrronium

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing enantiopure (R)-3-(4-benzyl-phenoxy)-pyrrolidine?

  • Answer : The synthesis typically involves stereoselective routes such as asymmetric hydrogenation or chiral resolution. For example, a related pyrrolidine derivative ( ) was synthesized using etherification of a benzyl-substituted phenol with a chiral pyrrolidine precursor. Key steps include:

  • Chiral resolution : Use of (R)-configured starting materials or enzymatic resolution to ensure enantiopurity.
  • Ether bond formation : Nucleophilic substitution between a phenol derivative and a pyrrolidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization to isolate the enantiomerically pure product.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Answer : Multi-modal analytical characterization is critical:

  • NMR spectroscopy : Confirm stereochemistry and substituent positions (e.g., ¹H/¹³C-NMR for benzyl and pyrrolidine protons) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C₁₈H₂₁NO for a related compound, ) .
  • Chiral HPLC : Ensure enantiomeric excess (>98%) by comparing retention times with (S)-enantiomer standards .

Q. What are the key physicochemical properties of this compound relevant to in vitro assays?

  • Answer : Critical properties include:

  • LogP : ~3.5 (predicted for lipophilicity, similar to benzyl-phenoxy analogs in ).
  • Solubility : Low aqueous solubility (use DMSO for stock solutions; <1 mg/mL in PBS).
  • Stability : Susceptible to oxidation at the benzyl group; store under inert gas at -20°C .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Answer : Enantiomers often exhibit divergent binding affinities. For example, (R)-configured pyrrolidines ( ) show higher selectivity for serotonin/norepinephrine transporters compared to (S)-enantiomers. Mechanistic studies suggest:

  • Stereospecific binding pockets : The (R)-configuration aligns with hydrophobic residues in transporter proteins.
  • Pharmacokinetic differences : (R)-enantiomers may have longer half-lives due to reduced metabolic clearance .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies of benzyl-phenoxy-pyrrolidine analogs?

  • Answer : Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate activity across multiple platforms (e.g., radioligand binding vs. functional cAMP assays).
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., de-benzylated derivatives) that may interfere with results .
  • Computational modeling : Compare docking poses of (R)- vs. (S)-enantiomers to rationalize divergent activities .

Q. How can metabolic stability of this compound be improved for in vivo studies?

  • Answer : Common modifications include:

  • Fluorination : Replace labile benzyl hydrogens with fluorine to block oxidative metabolism (as in ).
  • Prodrug design : Introduce ester or amide moieties to enhance solubility and delay hepatic clearance .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies .

Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound?

  • Answer : Prioritize models relevant to transporter modulation:

  • HEK293 cells : Overexpressing human serotonin (SERT) or norepinephrine (NET) transporters for uptake inhibition assays.
  • Primary neuronal cultures : Measure synaptic vesicle release using FM dye assays.
  • Microdialysis in brain slices : Quantify neurotransmitter efflux (e.g., dopamine, serotonin) .

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